Ethyl p-(2-phenoxyethylamino)-benzoate
Description
Ethyl p-(2-phenoxyethylamino)-benzoate is a benzoic acid derivative featuring an ethyl ester group at the para position, substituted with a 2-phenoxyethylamino moiety. Benzoate esters with amino or alkoxy substituents are widely studied for their roles in pharmaceuticals, polymer chemistry, and preservatives, depending on the functional groups attached .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
ethyl 4-(2-phenoxyethylamino)benzoate |
InChI |
InChI=1S/C17H19NO3/c1-2-20-17(19)14-8-10-15(11-9-14)18-12-13-21-16-6-4-3-5-7-16/h3-11,18H,2,12-13H2,1H3 |
InChI Key |
CYXKGJNVFAAGNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of ethyl p-(2-phenoxyethylamino)-benzoate, highlighting differences in substituents, properties, and applications:
Key Findings :
Reactivity and Functional Groups: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization compared to methacrylate derivatives, attributed to the electron-donating dimethylamino group enhancing radical initiation efficiency . Phenoxyethylamino vs.
Physicochemical Properties: Ethylparaben (hydroxy substituent) exhibits polar characteristics, enabling solubility in ethanol and water, critical for preservative efficacy . Ethyl-p-(n-butylamino)benzoate (butylamino group) likely has moderate polarity, balancing solubility in organic solvents and stability, though specific data are lacking .
Toxicology and Safety: Alkyl benzoates like ethylparaben and methyl benzoate show low acute toxicity (e.g., ethylparaben LD₅₀ > 5,000 mg/kg in rats), whereas amino-substituted derivatives may require further toxicity profiling .
Synthesis Challenges: Amino-substituted benzoates (e.g., methyl p-(3-N,N-dimethylaminopropyl)benzoate) often involve multi-step syntheses with low yields (9–28%), suggesting similar complexities for the phenoxyethylamino analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
